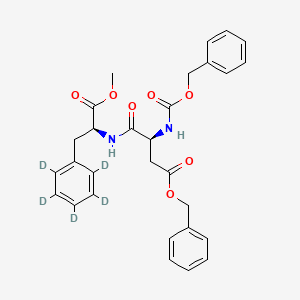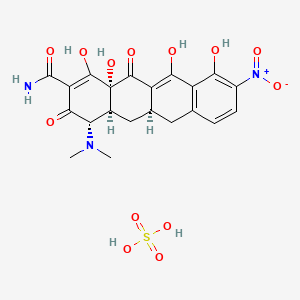
3-Fluoro-5,6-dihydroquinoline 5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-5,6-dihydroquinoline 5,6-diol: is a chemical compound with the molecular formula C9H8FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 3rd position and hydroxyl groups at the 5th and 6th positions on the quinoline ring, with the 5,6-dihydro configuration in the trans form.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5,6-dihydroquinoline 5,6-diol typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Hydroxylation: The hydroxyl groups at the 5th and 6th positions are introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Hydrogenation: The 5,6-dihydro configuration is obtained through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to carbonyl groups using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert the compound to its fully saturated form, removing the double bonds in the quinoline ring. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Quinoline-3,5,6-trione derivatives
Reduction: Fully saturated quinoline derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Fluorescent Probes: Due to its unique structure, it can be used as a fluorescent probe in biological imaging and diagnostics.
Medicine:
Drug Development: The compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry:
Material Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which 3-Fluoro-5,6-dihydroquinoline 5,6-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxyl groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- 5,6-Quinolinediol, 3-chloro-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-bromo-5,6-dihydro-, trans-
- 5,6-Quinolinediol, 3-iodo-5,6-dihydro-, trans-
Comparison:
- Fluorine vs. Halogens: The presence of a fluorine atom in 3-Fluoro-5,6-dihydroquinoline 5,6-diol makes it more electronegative and potentially more reactive compared to its chloro, bromo, and iodo counterparts.
- Hydroxyl Groups: The hydroxyl groups at the 5th and 6th positions provide unique hydrogen bonding capabilities, distinguishing it from other quinoline derivatives without these groups.
- Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable compound for research and development.
属性
CAS 编号 |
148324-56-5 |
|---|---|
分子式 |
C9H8FNO2 |
分子量 |
181.166 |
IUPAC 名称 |
3-fluoro-5,6-dihydroquinoline-5,6-diol |
InChI |
InChI=1S/C9H8FNO2/c10-5-3-6-7(11-4-5)1-2-8(12)9(6)13/h1-4,8-9,12-13H |
InChI 键 |
MZJVIWIRQIPSQE-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(C=C2C(C1O)O)F |
同义词 |
3-fluoro-5,6-dihydroquinoline 5,6-diol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6-trideuterio-4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[pyridin-4-yl(pyrimidin-2-yl)amino]phenyl]cyclohexa-1,3,5-triene-1-carboxamide](/img/structure/B587780.png)








